8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester
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Overview
Description
8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester typically involves the esterification of 8-(phenylmethoxy)-7-quinolinecarboxylic acid with phenylmethanol. This reaction can be catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 8-(phenylmethoxy)-7-quinolinecarboxylic acid and phenylmethanol.
Reduction: 8-(phenylmethoxy)-7-quinolinecarbinol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and tuberculosis.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of key enzymes and pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline-4-carboxylic acid: Used in the synthesis of antimalarial drugs.
Phenylmethyl acetate: A simpler ester with applications in the fragrance industry.
Uniqueness
8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester stands out due to its unique combination of a quinoline core and ester functionality. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C24H19NO3 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
benzyl 8-phenylmethoxyquinoline-7-carboxylate |
InChI |
InChI=1S/C24H19NO3/c26-24(28-17-19-10-5-2-6-11-19)21-14-13-20-12-7-15-25-22(20)23(21)27-16-18-8-3-1-4-9-18/h1-15H,16-17H2 |
InChI Key |
KHRZTUDKDVGMDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC3=C2N=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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